molecular formula C23H26N2O4S B2573575 Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 396719-66-7

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2573575
CAS RN: 396719-66-7
M. Wt: 426.53
InChI Key: NVLQDPPFDSMRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

  • A study by Tiwari et al. (2018) demonstrated the synthesis of derivatives related to Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibited significant in vitro antifungal and antibacterial activities. These compounds showed potential as oral drug candidates due to their good oral drug-like properties and non-toxic nature in vivo (Tiwari et al., 2018).

Binding Interaction Studies

  • Pisudde et al. (2018) conducted a study analyzing the binding interaction of similar compounds with bovine serum albumin (BSA), exploring the changes in BSA's secondary structure upon binding. This research helps in understanding the drug-protein interactions at the molecular level (Pisudde et al., 2018).

Anti-Ulcer Activity

  • Rana et al. (2011) investigated compounds structurally related to this compound for their anti-ulcer activities. Their research showed promising results, with one compound exhibiting maximum anti-ulcer activity compared to a control group (Rana et al., 2011).

Anti-Inflammatory and Analgesic Properties

  • A study by Abu‐Hashem et al. (2020) on similar compounds reported significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 and showed promising results as COX-2 inhibitors (Abu‐Hashem et al., 2020).

Fluorescence Properties

  • Research by Al-Masoudi et al. (2015) on analogs of this compound showed that these compounds are fluorescent active and can absorb light in the UV or visible region. This property could be useful in fluorescent labeling and imaging applications (Al-Masoudi et al., 2015).

Antihypertensive Activity

  • A study by Rana et al. (2004) found that compounds related to this compound showed potential antihypertensive activities. These findings contribute to the understanding of the structure-activity relationship in developing antihypertensive drugs (Rana et al., 2004).

properties

IUPAC Name

ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-27-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)28-5-2)15(3)24-23(30)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLQDPPFDSMRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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